Hydralazine Hydrochloride,(S)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

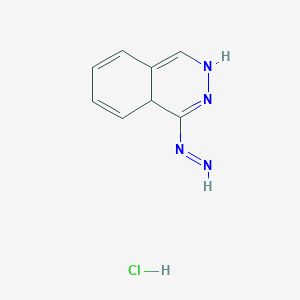

Hydralazine hydrochloride (C₈H₈N₄·HCl, molecular weight: 195.64) is a direct-acting vasodilator primarily used to treat hypertension and heart failure. It functions by relaxing arterial smooth muscle, reducing systemic vascular resistance . The compound exists as a white to off-white crystalline powder, soluble in water and slightly soluble in alcohol . Its synthesis involves hydrazine derivatives, and it is formulated as tablets or intravenous injections . Analytical methods such as HPLC and LC-MS/MS are employed to assess its stability, impurities, and degradation products, with validated linearity (correlation coefficient >0.99) and precision (RSD <10%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride,(S) is synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the synthesis of Hydralazine Hydrochloride,(S) involves large-scale reactors where phthalic anhydride and hydrazine hydrate are combined under controlled temperatures and pressures. The resulting product is then purified through crystallization and filtration processes to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Hydralazine hydrochloride undergoes extensive hepatic and systemic metabolism, producing multiple bioactive and inactive metabolites through acetylation, hydroxylation, and conjugation (Table 1).

Table 1: Key Metabolic Pathways of Hydralazine Hydrochloride

-

Acetylation Polymorphism : Genetic variations in N-acetyltransferase (NAT) significantly impact metabolism, with slow acetylators exhibiting 50% higher plasma concentrations than fast acetylators .

-

Reversible Conversions : Active metabolites like pyruvic acid hydrazone and its tricyclic dehydration product exist in equilibrium, contributing to prolonged vasodilatory effects .

Enzyme Interaction Mechanisms

Hydralazine inhibits iron-dependent enzymes through metal chelation, with demonstrated effects on:

Table 3: Enzyme Inhibition Profiles

-

HIF-1α Induction : At 50 μM concentrations, hydralazine increases HIF-1α protein levels by 300% within 4 hours, activating downstream genes (VEGF, endothelin-1) .

-

Oxygen Sensitivity : PHD inhibition is oxygen-dependent, with maximal effect at pO₂ < 50 mmHg .

Chemical Stability and Decomposition

Stability data from FDA filings and SDS documents reveal:

Table 4: Stability Profile

-

Storage Recommendations : Stable for 36 months at 15-30°C in amber vials; aqueous solutions degrade within 24 hrs at room temperature .

Pharmacokinetic Reaction Dynamics

Absorption and elimination parameters demonstrate concentration-dependent behavior:

Table 5: Pharmacokinetic Parameters

| Parameter | Rapid Acetylators | Slow Acetylators | Unit |

|---|---|---|---|

| Oral bioavailability | 26 ± 5 | 42 ± 8 | % |

| Plasma t₁/₂ | 2.2-5.8 | 2.0-7.8 | hrs |

| Renal excretion | 68 ± 12 | 55 ± 10 | % |

| Plasma protein binding | 86 ± 3 | 85 ± 4 | % |

-

Food Effects : High-fat meals increase Cmax by 35% through delayed gastric emptying .

-

Metabolic Saturation : Nonlinear kinetics observed at doses >200 mg/day due to NAT enzyme saturation .

This integrated analysis demonstrates hydralazine hydrochloride's complex reactivity profile, informing both therapeutic applications and pharmaceutical manufacturing considerations.

Scientific Research Applications

Hydralazine Hydrochloride,(S) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to form various hydrazine derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Primarily used to treat hypertension and heart failure.

Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain chemical formulations.

Mechanism of Action

Hydralazine Hydrochloride,(S) exerts its effects by directly relaxing arterial smooth muscle, leading to vasodilation and reduced peripheral resistance . The exact mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation in arterial smooth muscle cells . Additionally, it induces the expression of hypoxia-inducible factor-1 and vascular endothelial growth factor, promoting angiogenesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Hydralazine belongs to the hydrazine derivative class, sharing structural similarities with compounds like isonicotinic acid hydrazide (anti-tuberculosis) and nialamide (antidepressant). These compounds feature hydrazine (-NH-NH₂) groups, which confer reactivity and therapeutic effects. However, hydralazine’s phthalazine ring distinguishes it from others, enabling selective vasodilation without significant CNS effects .

Stability and Degradation

Hydralazine hydrochloride exhibits poor stability in liquid formulations, degrading via hydrolysis and oxidation. Its degradation rate increases with temperature (shelf life: ~5 days at 25°C in syrup), unlike captopril or levothyroxine, which degrade primarily via oxidation or pH-dependent pathways . Excipient interactions (e.g., sodium bisulfite) exacerbate instability, causing 80% drug loss in one week, a phenomenon less pronounced in phenoxybenzamine hydrochloride .

Analytical Methodologies

HPLC methods for hydralazine demonstrate superior precision (RSD <10%) compared to spectrophotometric techniques (e.g., bromothymol blue complexation at 416 nm), which are less sensitive for impurity detection . In contrast, acarbose hydrate impurities require LC-MS/MS and NMR for structural elucidation, highlighting hydralazine’s simpler impurity profile .

Epigenetic and Metabolic Effects

Hydralazine induces cryptic metabolites in N. sphaerica cultures (27 compounds), outperforming valproic acid (15 compounds) and SAHA (24 compounds) in metabolic modulation . It also retains fewer volatile organic compounds (VOCs) post-treatment compared to sodium butyrate , suggesting distinct epigenetic pathways .

Biological Activity

Hydralazine hydrochloride (S) is a well-established antihypertensive agent known for its direct vasodilatory effects. This article delves into its biological activity, mechanisms of action, clinical implications, and associated adverse effects, supported by relevant case studies and research findings.

Hydralazine primarily acts as a direct vasodilator . Its mechanism involves several key processes:

- Calcium Homeostasis : Hydralazine inhibits the release of calcium from the sarcoplasmic reticulum in smooth muscle cells, which reduces peripheral vascular resistance and lowers blood pressure .

- Sympathetic Nervous System Activation : The drug's vasodilatory effect can trigger compensatory mechanisms such as increased heart rate and cardiac output due to baroreceptor-mediated responses .

- Hypoxia-Inducible Factor (HIF) Modulation : Hydralazine competes with prolyl hydroxylase for free iron, inhibiting the degradation of HIF-1α, which promotes endothelial cell proliferation and angiogenesis .

Clinical Applications

Hydralazine is primarily used for:

- Essential Hypertension : It is effective in managing high blood pressure, particularly in patients who do not respond to other treatments.

- Heart Failure : It is sometimes used in combination with other medications to manage chronic heart failure .

Recent studies have explored its potential in treating neurodegenerative diseases like Alzheimer's disease (AD), where it may exert protective effects on neuronal health through the Nrf2/ARE pathway .

Adverse Effects

Despite its therapeutic benefits, hydralazine is associated with several adverse effects:

- Drug-Induced Lupus Erythematosus (DILE) : Occurs in about 5-8% of users after prolonged exposure, characterized by symptoms such as arthralgia and myalgia .

-

Renal Complications : Hydralazine has been linked to drug-induced anti-neutrophil cytoplasmic antibody (ANCA) vasculitis, leading to acute kidney injury (AKI) and chronic kidney disease (CKD) in some patients. Case studies have documented severe outcomes, including the need for dialysis and even mortality due to complications .

Case Study Patient 1 Patient 2 Age 57 87 Highest Dose 50 mg BID 100 mg TID Duration 6 weeks 5 years Serum Cr (mg/dL) 3.6 10.41 ANCA Titer cANCA pANCA

Research Findings

Recent clinical trials have investigated hydralazine's efficacy beyond hypertension:

- Alzheimer's Disease Study : A randomized clinical trial is assessing hydralazine's effectiveness in managing mild to moderate AD. Preliminary results suggest potential benefits in cognitive function through neuroprotective mechanisms .

- Vasculitis Reports : Reports indicate that hydralazine can induce ANCA-associated vasculitis, highlighting the importance of monitoring renal function in patients receiving this medication .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Hydralazine Hydrochloride with high purity?

Hydralazine Hydrochloride synthesis requires precise control of reaction conditions, including pH, temperature, and stoichiometry. Analytical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical for verifying structural integrity and purity . For large-scale synthesis, purification techniques like recrystallization or column chromatography should be optimized to eliminate by-products such as pyridine derivatives, which can be quantified using gas chromatography (GC) with flame ionization detection (FID) .

Q. How can researchers design sustained-release formulations of Hydralazine Hydrochloride?

Sustained-release systems aim to maintain therapeutic plasma levels while minimizing side effects. Key variables include polymer selection (e.g., hydroxypropyl methylcellulose), drug-polymer ratio, and granulation methods. Experimental designs such as factorial analysis or response surface methodology (RSM) can optimize release kinetics. For example, Mughal et al. (2012) demonstrated that sustained-release tablets achieved linear pharmacokinetics over 24 hours using hydrophilic matrices . Stability studies under accelerated conditions (e.g., 40°C/75% RH) should assess degradation pathways and ensure compliance with pharmacopeial standards .

Q. What methodologies are recommended for assessing Hydralazine Hydrochloride stability under varying storage conditions?

Stability studies should follow ICH guidelines Q1A–Q1E, evaluating parameters like hydrolysis, oxidation, and photodegradation. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying degradation products. For instance, residual pyridine content in Hydralazine formulations must not exceed 0.014% as per pharmacopeial limits, validated via GC with FID . Long-term storage at -20°C in airtight containers minimizes degradation, though reconstituted solutions should be used within one month .

Advanced Research Questions

Q. How can researchers resolve discrepancies in carcinogenicity data for Hydralazine Hydrochloride?

Conflicting results arise from differences in experimental models (e.g., mice vs. bacterial assays) and dosing regimens. While IARC (1980) reported lung tumors in mice at high oral doses, later studies found no mutagenicity in human cell lines . To address contradictions, researchers should:

- Conduct dose-response studies across species.

- Use in vitro models (e.g., human hepatocytes) to assess metabolic activation.

- Apply quantitative structure-activity relationship (QSAR) models to predict carcinogenic potential.

Meta-analyses of epidemiological data, controlling for confounders like smoking or co-medications, are also critical .

Q. What advanced analytical methods are suitable for eco-friendly quantification of Hydralazine Hydrochloride and its metabolites?

Green Analytical Chemistry (GAC) principles favor UPLC with ethanol-based mobile phases (e.g., 60:40 ethanol:0.1% trifluoroacetic acid), which reduces solvent waste compared to traditional HPLC. Chanduluru & Sugumaran (2021) validated a UPLC method with a linear range of 10–60 μg/mL (R² = 0.9998) for Hydralazine, achieving simultaneous separation of degradation products. The method’s eco-friendliness was confirmed via metrics like the Analytical Eco-Scale and Green Analytical Procedure Index (GAPI) .

Q. How should inter-individual variability in Hydralazine pharmacokinetics be addressed in preclinical studies?

Non-linear pharmacokinetics due to saturable first-pass metabolism (e.g., acetylation polymorphism) require population pharmacokinetic (PopPK) modeling. Studies in congestive heart failure patients showed a 9-fold increase in AUC with dose escalation (75–1000 mg), highlighting the need for genotype-guided dosing (e.g., NAT2 acetylator status) . In vitro hepatocyte models and PBPK simulations can predict dose adjustments for slow vs. fast acetylators.

Q. What experimental designs are optimal for clinical trials evaluating Hydralazine’s antihypertensive efficacy?

Randomized, placebo-controlled trials (RCTs) with stratified randomization (e.g., baseline diastolic BP ≥115 mmHg) are gold standard. The landmark 1980 trial by Freis et al. used a triple-therapy regimen (hydrochlorothiazide + reserpine + Hydralazine), reducing severe complications from 27 to 2 events vs. placebo. Key endpoints include time-to-event analysis for cardiovascular outcomes and ambulatory BP monitoring .

Q. How can researchers elucidate Hydralazine’s mechanism of action involving nitric oxide (NO) and hypoxia-inducible factors (HIF)?

Mechanistic studies should combine in vitro vascular relaxation assays (e.g., aortic ring models) with molecular techniques. Hydralazine increases cGMP levels, inhibiting IP3-mediated calcium release in smooth muscle cells. Hypoxia-mimetic assays (e.g., cobalt chloride treatment) can validate HIF-1α stabilization, while siRNA knockdown of HIF-prolyl hydroxylases clarifies pathway involvement .

Q. What strategies mitigate analytical challenges in detecting Hydralazine degradation products?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS identify major impurities. For example, hydrazine derivatives formed under acidic conditions require selective ion monitoring (SIM) for detection. Method validation per ICH Q2(R1) ensures specificity, accuracy (±2% recovery), and robustness against matrix effects .

Q. How should mutagenicity studies be designed to reconcile conflicting findings?

A tiered approach is recommended:

- Tier 1: Bacterial reverse mutation (Ames test) with/without metabolic activation.

- Tier 2: Mammalian cell assays (e.g., micronucleus test in CHO cells).

- Tier 3: In vivo comet assay or transgenic rodent models.

Hydralazine showed mutagenicity in Salmonella but not in human lymphocytes, suggesting species-specific metabolic differences. Dose selection should reflect therapeutic exposure (Cmax ≤1.9 mM) to avoid artifactual positives .

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

3,8a-dihydrophthalazin-1-yldiazene;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H |

InChI Key |

HVYXWRYSEPJVBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=CNN=C2N=N)C=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.